ANI-7

Breast Cancer AhR Agonist Selectivity Index

ANI-7 ((Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, CAS 931417-26-4) is a small-molecule activator of the aryl hydrocarbon receptor (AhR) pathway, identified for its selective antitumor activity against breast cancer cell lines. Unlike broadly cytotoxic agents, ANI-7 requires metabolic bioactivation via CYP1 enzymes to induce DNA damage and cell death selectively in sensitive breast cancer cells, a mechanism that distinguishes it from many other AhR ligands and conventional chemotherapeutics.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
Cat. No. B2547061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameANI-7
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C=C(C#N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2N2/c14-12-4-3-9(7-13(12)15)10(8-16)6-11-2-1-5-17-11/h1-7,17H/b10-6+
InChIKeyIJJHHDLGGYDXGD-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ANI-7: A Selective AhR Pathway Activator for Breast Cancer Research and Procurement


ANI-7 ((Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, CAS 931417-26-4) is a small-molecule activator of the aryl hydrocarbon receptor (AhR) pathway, identified for its selective antitumor activity against breast cancer cell lines [1]. Unlike broadly cytotoxic agents, ANI-7 requires metabolic bioactivation via CYP1 enzymes to induce DNA damage and cell death selectively in sensitive breast cancer cells, a mechanism that distinguishes it from many other AhR ligands and conventional chemotherapeutics [2].

Why ANI-7 Cannot Be Substituted with Generic AhR Ligands in Breast Cancer Research


AhR ligands exhibit divergent selectivity profiles and mechanisms of cytotoxicity, making class-level substitution scientifically invalid. ANI-7 demonstrates a 263-fold selectivity window for breast cancer cell lines (MCF-7) versus normal breast cells (MCF-10A), a profile not replicated by other AhR agonists such as aminoflavone (AF), 5F-203, or NK150460, which display different tumor-type preferences and molecular signatures [1]. Critically, ANI-7 requires CYP1-mediated bioactivation and induces Chk2 activation and H2AXγ phosphorylation—DNA damage response markers that are notably absent with NK150460 [2]. Additionally, while structurally related dichlorophenylacrylonitriles exist, ANI-7's unique 3,4-dichlorophenyl substitution pattern confers a 10-fold potency advantage over 2,6-dichlorophenyl analogs in MCF-7 cells [3].

Quantitative Comparative Evidence for ANI-7 Differentiation vs. AhR Ligand Alternatives


263-Fold Breast Cancer Selectivity vs. Normal Breast Cells (MCF-10A)

ANI-7 exhibits up to 263-fold higher growth inhibitory potency against MCF-7 breast cancer cells compared to MCF-10A normal breast epithelial cells, representing a quantifiable therapeutic window absent in many other AhR ligands. This selectivity is derived from direct head-to-head comparison within the same study [1].

Breast Cancer AhR Agonist Selectivity Index

Differential DNA Damage Response Induction vs. NK150460 (No γH2AX/Chk2 Activation)

ANI-7 induces robust DNA damage response (DDR) signaling, evidenced by a 3.5-fold increase in γH2AX and 25-fold increase in Chk2 phosphorylation at 2 μM in MDA-MB-468 cells, whereas NK150460, another AhR agonist, does not induce γH2AX phosphorylation or p53 expression [1][2]. This mechanistic divergence is critical for research requiring DDR pathway activation.

DNA Damage Response AhR Agonist Mechanism of Action

10-Fold Potency Advantage Over 2,6-Dichlorophenyl Structural Analog in MCF-7 Cells

Within the dichlorophenylacrylonitrile chemotype, the 3,4-dichlorophenyl substitution pattern of ANI-7 confers a 10-fold greater potency (GI50 = 0.56 μM) compared to the 2,6-dichlorophenyl analog (GI50 ~5.6 μM) in MCF-7 breast cancer cells [1]. This SAR insight establishes ANI-7 as the optimized lead among its direct structural congeners.

Structure-Activity Relationship AhR Ligand Breast Cancer

Broad Breast Cancer Subtype Activity vs. Subtype-Restricted AhR Ligands

ANI-7 potently inhibits growth across a broad panel of breast cancer cell lines including ER+ (MCF-7, T47D, ZR-75-1), HER2+ (SKBR3), and TNBC (MDA-MB-468) with GI50 values of 0.16–0.38 μM, whereas its activity is markedly reduced in cell lines from other tumor types (GI50 = 3.0–42 μM) [1][2]. In contrast, aminoflavone (AF) shows sensitivity only in select TNBC lines (MDA-MB-468, Cal51) with variable and complex mechanisms [3].

Breast Cancer Subtypes AhR Agonist Drug Sensitivity

Activity Against Drug-Resistant Breast Cancer Cells (MCF-7/VP16)

ANI-7 retains full growth inhibitory activity against the multidrug-resistant MCF-7/VP16 breast cancer cell line (GI50 = 0.21 μM), demonstrating that its mechanism circumvents common resistance pathways that limit the efficacy of conventional chemotherapeutics [1]. This property is not uniformly reported for other AhR ligands such as 5F-203, which shows high potency in MCF-7 (GI50 = 0.76 μM) but no activity against colorectal cancer cells (KM12, HCC2998: >10 μM) [2].

Drug Resistance AhR Agonist Breast Cancer

Differential Tumor-Type Selectivity vs. 5F-203 and GW-610

ANI-7 exhibits pronounced selectivity for breast cancer cells (GI50 = 0.16–0.38 μM) over non-breast tumor cell lines (GI50 = 3.0–42 μM), representing a 10- to 100-fold therapeutic window. In contrast, 5F-203 shows sub-micromolar activity in MCF-7 (0.76 μM) but is inactive (>10 μM) in colorectal cancer lines, while its analog GW-610 displays broader activity across both breast (0.36 μM in MCF-7) and colorectal (0.079 μM in KM12) cancer cells [1][2]. This differential selectivity is critical for tissue-specific research applications.

Tumor Selectivity AhR Agonist Breast Cancer

Optimal Research and Procurement Applications for ANI-7 Based on Quantitative Evidence


Breast Cancer Cell Line Panel Screening Requiring High Selectivity Over Normal Cells

Use ANI-7 when screening across multiple breast cancer subtypes (ER+, HER2+, TNBC) where a 263-fold selectivity window versus normal MCF-10A cells is required to minimize off-target cytotoxicity and ensure cancer-specific readouts [1]. This application is supported by direct head-to-head comparison data demonstrating ANI-7's unique selectivity profile not matched by aminoflavone or 5F-203.

Mechanistic Studies of DNA Damage Response and Chk2 Activation Pathways

Employ ANI-7 in experiments designed to interrogate DNA damage checkpoints, S-phase arrest, and Chk2 phosphorylation, as ANI-7 induces robust γH2AX (3.5-fold) and phospho-Chk2 (25-fold) increases, in contrast to NK150460 which does not elicit a DNA damage response [1][2]. This mechanistic divergence makes ANI-7 the appropriate tool for DDR-focused research.

Drug-Resistant Breast Cancer Model Studies (e.g., MCF-7/VP16)

Select ANI-7 for research involving multidrug-resistant breast cancer models, as it retains full potency in MCF-7/VP16 cells (GI50 = 0.21 μM), whereas alternative AhR ligands like 5F-203 show variable or diminished activity in resistant contexts [1]. This property enables robust interrogation of resistance mechanisms.

Structure-Activity Relationship (SAR) Studies of Dichlorophenylacrylonitriles

Utilize ANI-7 as the optimized lead scaffold in SAR campaigns, as its 3,4-dichlorophenyl substitution confers a 10-fold potency advantage over the 2,6-dichlorophenyl regioisomer in MCF-7 cells [1]. This quantitative SAR benchmark is essential for rational design of next-generation analogs.

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